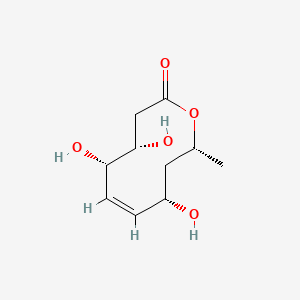

Decarestrictine D

Description

from Penicillium; structure given in above journal p.66-73

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S,5Z,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMMWMJBUOCCFZ-OJIZAPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C=CC(C(CC(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](/C=C\[C@@H]([C@H](CC(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017473 | |

| Record name | Decarestrictine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127393-89-9 | |

| Record name | Decarestrictine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127393899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarestrictine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Synthesis of Decarestrictine D: A Technical Guide to its Fungal Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarestrictine D, a ten-membered lactone produced by the fungus Penicillium simplicissimum, is a notable inhibitor of cholesterol biosynthesis. Its unique structure and biological activity have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the polyketide origin of the decarestrictine family has been firmly established through isotopic labeling studies, the specific biosynthetic gene cluster (BGC) and the enzymatic machinery responsible for its synthesis have not yet been fully elucidated in publicly available literature. This document synthesizes the existing biochemical evidence to present a proposed pathway, focusing on the key chemical transformations and experimental methodologies that have been pivotal in its partial elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood to originate from a pentaketide precursor, which undergoes a series of modifications.[1][2] A key and unusual feature of this pathway is a non-enzymatic reaction in the late stages of biosynthesis, which is pH-dependent.[1]

Polyketide Backbone Formation

Feeding experiments utilizing sodium [13C]-labelled acetates and [2-13C]-malonic acid have confirmed that the core structure of the decarestrictines is of polyketide origin.[2] It is hypothesized that a Type I polyketide synthase (PKS) is responsible for the assembly of a pentaketide chain from acetate and malonate building blocks. The specifics of the PKS, including its domain organization and the precise sequence of reductive and dehydratase steps, remain to be characterized.

Post-PKS Modifications and Intermediate Formation

Following the synthesis of the pentaketide backbone, a series of enzymatic post-polyketide synthase modifications are presumed to occur.[1][2] These tailoring reactions are responsible for generating the various members of the decarestrictine family. While the specific enzymes (e.g., oxygenases, reductases) have not been identified, their collective action leads to the formation of key intermediates, Decarestrictine A1 and Decarestrictine A2.

A Key Non-Enzymatic Conversion

A pivotal step in the formation of this compound is a non-enzymatic conversion of Decarestrictines A1 and A2.[1] This reaction is acid-catalyzed and occurs under the acidic conditions typically present during the fermentation of Penicillium simplicissimum.[1] This discovery highlights the interplay of both enzymatic and chemical processes in the biosynthesis of this natural product. This pH-dependent transformation also leads to the formation of other decarestrictine analogs, such as N and O.[1]

The proposed biosynthetic relationships are summarized in the table below.

| Compound | Proposed Role in Pathway | Formation Notes |

| Pentaketide Precursor | Initial polyketide chain | Assembled by a putative Polyketide Synthase. |

| Decarestrictine A1/A2 | Key Intermediates | Formed through a series of currently uncharacterized enzymatic post-PKS modifications. |

| This compound | Main Product | Formed via a non-enzymatic, acid-catalyzed conversion of Decarestrictine A1 and A2.[1] |

| Decarestrictine N/O | Byproducts | Also formed during the non-enzymatic conversion of Decarestrictine A1 and A2.[1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied heavily on classical biochemical techniques. The following sections describe the general methodologies for the key experiments cited in the literature.

Isotopic Labeling and Precursor Feeding Studies

These studies are fundamental to identifying the metabolic origin of natural products.

Objective: To determine the building blocks of the decarestrictine carbon skeleton and the origin of its oxygen atoms.

Methodology:

-

Cultivation: Penicillium simplicissimum (strain FH-A 6090) is grown in a suitable liquid fermentation medium.

-

Precursor Administration: At a specific point during the fermentation, isotopically labeled precursors are added to the culture.

-

Harvest and Extraction: After a defined incubation period, the fungal mycelium and culture broth are separated. The decarestrictines are extracted from the broth using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude extract is subjected to chromatographic separation (e.g., thin-layer chromatography, column chromatography, HPLC) to isolate pure this compound and other analogs.

-

Analysis: The purified compounds are analyzed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (for 13C incorporation) and Mass Spectrometry (for 18O incorporation), to determine the positions and extent of isotope labeling.

pH-Static Fermentation

This technique is employed to investigate the influence of environmental pH on the production of secondary metabolites and to manipulate the product profile.

Objective: To demonstrate the role of acidic pH in the conversion of Decarestrictine A1/A2 to this compound and to selectively enhance the production of desired decarestrictines.[1]

Methodology:

-

Fermenter Setup: Penicillium simplicissimum is cultivated in a bioreactor equipped with a pH probe and an automated acid/base feeding system.

-

pH Control: The pH of the fermentation broth is maintained at a constant, predetermined level throughout the cultivation period by the controlled addition of an acid (e.g., HCl) or a base (e.g., NaOH).

-

Experimental Conditions: Parallel fermentations are run at different constant pH values (e.g., acidic, neutral, and alkaline).

-

Sampling and Analysis: Samples are withdrawn from the fermenter at regular intervals. The concentrations of different decarestrictines in the samples are quantified using analytical techniques such as HPLC.

-

Data Interpretation: The product profiles at different pH levels are compared to determine the optimal pH for the production of each decarestrictine analog.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound.

Experimental Workflow for Precursor Feeding Studies

Caption: Workflow for isotopic labeling studies.

Conclusion and Future Directions

The biosynthesis of this compound in Penicillium simplicissimum is a fascinating example of a fungal secondary metabolic pathway that combines conventional polyketide synthesis with a crucial non-enzymatic, pH-dependent chemical transformation. While biochemical studies have successfully outlined the general pathway and identified key precursors, a significant knowledge gap remains concerning the genetic and enzymatic basis of this process.

Future research should prioritize the identification and characterization of the decarestrictine biosynthetic gene cluster. This would involve genome sequencing of a producing strain of P. simplicissimum and bioinformatic analysis to locate the putative PKS and tailoring enzyme genes. Subsequent gene knockout and heterologous expression studies would be essential to confirm the function of these genes and to fully elucidate the enzymatic steps leading to the formation of Decarestrictines A1 and A2. A complete understanding of this pathway could enable the bioengineering of novel decarestrictine analogs with improved therapeutic properties.

References

Decarestrictine D biological activity and spectrum

An In-depth Technical Guide to the Biological Activity and Spectrum of Decarestrictine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring ten-membered lactone belonging to the decarestrictine family of polyketides, which are isolated from various Penicillium species. These compounds have garnered interest due to their inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the known biological activity and spectrum of this compound, with a focus on its mechanism of action, quantitative data, and relevant experimental methodologies.

Introduction

The decarestrictines, including this compound, represent a class of secondary metabolites with potential applications in the management of hypercholesterolemia. Understanding the specific biological activities and the underlying molecular mechanisms of these compounds is crucial for their development as therapeutic agents. This document synthesizes the available scientific literature to present a detailed account of this compound's biological profile.

Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis. This has been a key area of investigation for the decarestrictine family of compounds.

Mechanism of Action

Initial hypotheses centered on the possibility of this compound targeting 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. However, studies investigating the seco-acid of tuckolide (an alternative name for this compound) have shown that it does not inhibit microsomal HMG-CoA reductase from either pea or rat liver. This pivotal finding suggests that the inhibitory effect of this compound on cholesterol biosynthesis occurs at a different enzymatic step within the pathway. The precise molecular target of this compound in the cholesterol biosynthesis pathway remains to be definitively elucidated.

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The lack of HMG-CoA reductase inhibition by this compound points towards a mechanism of action downstream of mevalonate formation.

dot

Caption: Simplified Cholesterol Biosynthesis Pathway and Proposed Target Area for this compound.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data, such as IC50 values, for the inhibition of cholesterol biosynthesis by this compound. Further research is required to quantify its potency and to enable direct comparisons with other cholesterol-lowering agents.

Spectrum of Activity

The broader biological spectrum of this compound, including its potential antifungal, antibacterial, antiviral, and cytotoxic activities, has not been extensively reported in the scientific literature. While some related fungal metabolites exhibit a range of biological effects, specific data for this compound is not currently available.

Experimental Protocols

Detailed experimental protocols specifically used for the evaluation of this compound's biological activity are not extensively published. However, standard assays for assessing the inhibition of cholesterol biosynthesis can be adapted for this purpose.

In Vitro Cholesterol Biosynthesis Inhibition Assay

This protocol provides a general framework for measuring the inhibition of cholesterol synthesis in a cell-based assay.

Objective: To determine the concentration-dependent inhibitory effect of this compound on de novo cholesterol synthesis in a relevant cell line (e.g., HepG2, primary hepatocytes).

Materials:

-

Cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Radiolabeled precursor (e.g., [¹⁴C]-acetate or [³H]-mevalonate)

-

Lysis buffer

-

Scintillation cocktail and counter

-

Reagents for protein quantification (e.g., BCA assay)

Workflow: dot

Caption: Experimental Workflow for In Vitro Cholesterol Biosynthesis Inhibition Assay.

Procedure:

-

Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined period (e.g., 24 hours). Include a vehicle control (solvent only).

-

Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a sufficient time to allow for incorporation into newly synthesized cholesterol (e.g., 2-4 hours).

-

Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel, then lyse the cells. Extract the total lipids using an appropriate solvent system (e.g., hexane:isopropanol).

-

Quantification: Measure the radioactivity in the lipid extracts using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content of each well. Calculate the percentage inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated inhibitory activity against cholesterol biosynthesis. A key finding is its likely mechanism of action downstream of HMG-CoA reductase, distinguishing it from statins. However, there is a critical need for further research to:

-

Quantify the inhibitory potency of this compound by determining its IC50 value for cholesterol synthesis inhibition.

-

Identify the specific enzyme target within the cholesterol biosynthesis pathway.

-

Elucidate the broader biological spectrum of this compound, including its potential antifungal, antibacterial, antiviral, and cytotoxic effects.

-

Investigate any effects on cellular signaling pathways that may be modulated by this compound.

Addressing these knowledge gaps will be essential for advancing the development of this compound as a potential therapeutic agent for hypercholesterolemia and possibly other conditions.

Decarestrictine D from Penicillium simplicissimum: A Technical Guide for Researchers

An in-depth exploration of the production, analysis, and biological activity of Decarestrictine D, a cholesterol biosynthesis inhibitor derived from the fungus Penicillium simplicissimum.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a secondary metabolite produced by the filamentous fungus Penicillium simplicissimum. This compound has garnered interest for its potential as a cholesterol-lowering agent. This document details the biosynthesis of this compound, methods for its production through fermentation, protocols for its extraction, purification, and quantification, and an analysis of its mechanism of action.

Biosynthesis and Production of this compound

This compound is a member of the decarestrictine family of compounds, which are polyketide-derived ten-membered lactones. Biosynthetic studies have shown that these compounds originate from a common pentaketide precursor in Penicillium simplicissimum, specifically strain FH-A 6090. The production of this compound is notably influenced by the fermentation conditions, particularly the pH of the culture medium.

A key step in the late biosynthesis of this compound is a non-enzymatic conversion of other decarestrictines. Under acidic conditions during fermentation, Decarestrictines A1 and A2 are converted into the main product, this compound.[1] This understanding allows for the manipulation of the secondary metabolite profile of the fungus to favor the production of this compound through pH-static fermentations.[1][2]

Fermentation Protocol

While a highly detailed, standardized protocol for the large-scale production of this compound is not extensively published, the following outlines a general approach for the submerged fermentation of Penicillium simplicissimum based on available literature.

Inoculum Preparation:

-

A pure culture of Penicillium simplicissimum (e.g., strain FH-A 6090) is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sporulation is observed.

-

Spores are harvested by washing the agar surface with a sterile surfactant solution (e.g., 0.01% Tween 80).

-

The spore suspension is filtered to remove mycelial fragments and the spore concentration is determined using a hemocytometer.

-

A defined number of spores are used to inoculate a seed culture medium.

Seed Culture:

-

The seed culture is grown in a suitable liquid medium to generate a sufficient biomass for inoculating the production fermenter.

-

Incubation is typically carried out in shake flasks at a controlled temperature and agitation speed.

Production Fermentation:

-

The production fermenter containing the sterile production medium is inoculated with the seed culture.

-

The fermentation is carried out under controlled conditions of temperature, pH, dissolved oxygen, and agitation.

-

To maximize the yield of this compound, the pH of the fermentation broth should be maintained in the acidic range to promote the conversion of precursors.

Table 1: General Fermentation Parameters for Penicillium simplicissimum

| Parameter | Recommended Range/Value | Notes |

| Organism | Penicillium simplicissimum (e.g., strain FH-A 6090) | |

| Fermentation Type | Submerged Fermentation | |

| Inoculum | Spore suspension or vegetative mycelium | |

| Temperature | 25-30 °C | Optimal temperature may vary by strain. |

| pH | Acidic (e.g., 4.0-5.0) | Crucial for the conversion to this compound.[1] |

| Agitation | 150-250 rpm (shake flask) | To ensure adequate mixing and oxygen transfer. |

| Aeration | Dependent on fermenter scale and design | To maintain dissolved oxygen levels. |

| Fermentation Time | 7-14 days | Production is typically associated with the stationary phase. |

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Extraction:

-

The fungal biomass is separated from the culture broth by filtration or centrifugation.

-

The cell-free supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the different components of the extract.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled and may require further purification steps, such as preparative HPLC, to obtain the pure compound.

Analytical Characterization and Quantification

The identity and purity of this compound are confirmed using spectroscopic methods, and its concentration is determined using a validated HPLC method.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR (CDCl₃) | Characteristic signals for a ten-membered lactone ring with specific proton chemical shifts and coupling constants. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon of the lactone, olefinic carbons, and carbons bearing hydroxyl groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₁₀H₁₆O₅. |

HPLC Quantification

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for the quantification of this compound in fermentation broths and purified samples.

Table 3: General HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water (with or without an acid modifier like formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of approximately 210-220 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Note: This is a general method and should be optimized and validated for specific applications, including linearity, accuracy, precision, and limits of detection and quantification.

Biological Activity and Signaling Pathways

This compound is known to be an inhibitor of cholesterol biosynthesis. However, its precise mechanism of action is still under investigation.

Inhibition of Cholesterol Biosynthesis

Initial hypotheses suggested that this compound, like statins, might inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key rate-limiting enzyme in the cholesterol biosynthesis pathway. However, studies have shown that the seco-acid of tuckolide (an alternative name for this compound) does not inhibit microsomal HMG-CoA reductase. This indicates that the cholesterol-lowering effect of this compound is unlikely to be due to the direct inhibition of this enzyme.

The exact molecular target of this compound within the cholesterol biosynthesis pathway remains to be elucidated. Further research is needed to investigate its effects on other enzymes involved in the conversion of mevalonate to cholesterol.

Signaling Pathways

Given that this compound does not directly inhibit HMG-CoA reductase, its effects on cellular signaling are likely downstream or parallel to this initial step of the cholesterol biosynthesis pathway. The inhibition of cholesterol synthesis can have broad effects on various cellular processes that are dependent on cholesterol and its derivatives, including membrane fluidity, cell signaling, and the synthesis of steroid hormones and bile acids.

The following diagram illustrates the general workflow for the production and analysis of this compound.

Caption: Workflow for this compound Production and Analysis.

The following diagram illustrates the known biosynthetic relationship of this compound.

Caption: Biosynthesis of this compound from Precursors.

Conclusion

This compound from Penicillium simplicissimum represents a promising natural product with potential applications in the management of hypercholesterolemia. Further research is warranted to fully elucidate its mechanism of action and to optimize its production through fermentation. This technical guide provides a foundational resource for scientists and researchers to advance the study of this intriguing molecule.

References

Spectroscopic and Structural Elucidation of Decarestrictine D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Decarestrictine D, a member of the decarestrictine family of fungal metabolites known for their potential as cholesterol biosynthesis inhibitors. The decarestrictines are produced by the fungus Penicillium simplicissimum. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

While a complete dataset from the primary literature is not publicly available through open-access channels, this guide synthesizes the available information and presents a structured framework for the spectroscopic characterization of this compound. The primary reference for the structure elucidation of Decarestrictines A to D is the work of Göhrt et al., published in The Journal of Antibiotics in 1992.

Spectroscopic Data of this compound

The definitive characterization of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables are structured to present the anticipated ¹H and ¹³C NMR data, as well as mass spectral information, based on standard practices in natural product chemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results | |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| ESI+ | [M+H]⁺, [M+Na]⁺, etc. | Data not available |

| ESI- | [M-H]⁻, etc. | Data not available |

| HRMS | Calculated vs. Found | Data not available |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products. The following outlines the general experimental methodologies that would be employed in the characterization of this compound.

Fermentation and Isolation

This compound is produced by the fermentation of Penicillium simplicissimum. The general workflow for its isolation is depicted in the diagram below.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Structural assignments would be confirmed using 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the accurate mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would be conducted to analyze fragmentation patterns, providing further structural insights.

Biosynthesis and Biological Activity

This compound is a polyketide, biosynthesized through a pathway involving the iterative condensation of acetate units. The decarestrictine family of compounds has garnered interest due to their inhibitory effects on cholesterol biosynthesis.

The hypothetical signaling pathway below illustrates the potential mechanism of action for a cholesterol biosynthesis inhibitor.

Conclusion

An In-depth Technical Guide to the Decarestrictine Family of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Decarestrictine family, a group of structurally diverse polyketide natural products, has garnered significant attention in the scientific community for their potent biological activities, primarily as inhibitors of cholesterol biosynthesis.[1] First isolated from the fungus Penicillium simplicissimum, these ten-membered lactones and related structures represent a promising scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the Decarestrictine family, detailing their chemical structures, biological activities, biosynthesis, and total synthesis, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structures of the Decarestrictine Family

The Decarestrictine family encompasses a range of congeners, each with unique structural modifications. The core scaffold is typically a ten-membered macrolide. Variations in oxidation patterns and side chains contribute to the diversity of this family. The structures of known Decarestrictines are presented below.

Table 1: Chemical Structures and Properties of the Decarestrictine Family

| Decarestrictine | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| A1 | C10H14O4 | 198.22 | [3] |

| B | C10H14O5 | 214.21 | 3083078[4] |

| C | C10H14O5 | 214.21 | - |

| D | C10H16O5 | 216.23 | 6444165[5] |

| F | C10H12O4 | 196.20 | 101635652[6] |

| G | - | - | - |

| H | - | - | - |

| I | - | - | - |

| J | - | - | - |

| K | C10H14O4 | 198.22 | 11820048 |

| L | C9H16O3 | 172.22 | 10035053 |

| M | - | - | - |

| N | - | - | - |

| O | - | - | - |

Note: Data for some family members (C, G, H, I, J, M, N, O) is limited in the public domain.

Biological Activity: Inhibition of Cholesterol Biosynthesis

The hallmark biological activity of the Decarestrictine family is the inhibition of cholesterol biosynthesis.[1] This has positioned them as potential leads for the development of new anticholesteremic agents.

Mechanism of Action

While initially presumed to target HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, some evidence suggests that the mechanism of action may be more complex and might not involve direct inhibition of this enzyme. Further research is required to elucidate the precise molecular target(s) and the downstream effects on the cholesterol biosynthesis pathway.

Quantitative Biological Data

Detailed quantitative data, such as IC50 values, for the inhibition of cholesterol biosynthesis by the various Decarestrictine family members are not widely available in the public literature. This represents a significant knowledge gap that future research should address to enable robust structure-activity relationship (SAR) studies.

Experimental Protocols

Isolation and Purification of Decarestrictines from Penicillium simplicissimum**

The following is a generalized protocol based on common fungal natural product isolation techniques. Specific details for Decarestrictines may vary.

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Penicillium simplicissimum.

-

Incubate the culture for a specified period (e.g., 7-14 days) at an appropriate temperature (e.g., 25-28°C) with shaking to ensure aeration.

2. Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Extract the mycelium separately with a solvent like methanol or acetone, followed by partitioning between water and ethyl acetate.

3. Purification:

-

Combine the organic extracts and concentrate under reduced pressure.

-

Subject the crude extract to a series of chromatographic separations. This may include:

-

Column chromatography on silica gel using a gradient of solvents (e.g., hexane-ethyl acetate).

-

Size-exclusion chromatography (e.g., Sephadex LH-20).

-

Preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column with a water/acetonitrile or water/methanol gradient.

-

4. Characterization:

-

Identify and characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

HMG-CoA Reductase Inhibition Assay

A standard assay to determine the inhibitory activity of compounds against HMG-CoA reductase can be performed as follows:

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Test compounds (Decarestrictines)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding HMG-CoA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biosynthesis of Decarestrictines

The biosynthesis of Decarestrictines originates from a polyketide pathway.[7] Feeding studies with labeled precursors have confirmed that a common pentaketide precursor undergoes a series of post-polyketide synthase modifications to generate the diverse members of the family.[7] Interestingly, a non-enzymatic conversion has been identified as a key step in the late stages of the biosynthetic sequence, where under acidic fermentation conditions, Decarestrictines A1 and A2 can be converted to Decarestrictine D and the newer members, N and O.[8]

Caption: Overview of the Decarestrictine biosynthetic pathway.

Total Synthesis of this compound

The total synthesis of this compound has been accomplished, providing a chemical route to this natural product and enabling the synthesis of analogues for further biological evaluation. A schematic of a reported synthetic route is provided below. For detailed experimental procedures, refer to the original publication.[2]

Caption: General workflow for the total synthesis of this compound.

Signaling Pathways

The primary signaling pathway influenced by the Decarestrictine family is the cholesterol biosynthesis pathway. By inhibiting one or more enzymatic steps in this pathway, they lead to a reduction in the cellular production of cholesterol.

Caption: Inhibition of the cholesterol biosynthesis pathway by Decarestrictines.

Conclusion and Future Directions

The Decarestrictine family of natural products holds considerable promise as a source of new therapeutic agents, particularly for the management of hypercholesterolemia. Their unique chemical structures and potent biological activity warrant further investigation. Key areas for future research include:

-

Elucidation of the precise molecular target(s) and mechanism of action.

-

Comprehensive quantitative analysis of the biological activity of all family members to establish clear structure-activity relationships.

-

Development of more efficient and scalable total synthesis routes to facilitate the generation of novel analogues with improved potency and pharmacokinetic properties.

-

Further investigation into the biosynthetic pathway to enable synthetic biology approaches for the production of these compounds.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the Decarestrictine family, highlighting the current state of knowledge and outlining the critical areas for future exploration.

References

- 1. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillium simplicissimum - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. ahajournals.org [ahajournals.org]

- 5. synarchive.com [synarchive.com]

- 6. ovid.com [ovid.com]

- 7. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Decarestrictine D Binding to HMG-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Decarestrictine D's interaction with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While this compound, a natural fungal metabolite, has been noted for its potential effects on cholesterol metabolism, detailed computational studies on its direct binding to HMG-CoA reductase are not extensively documented. This guide outlines a robust methodology for researchers to investigate this interaction using molecular docking and molecular dynamics simulations. By following these protocols, researchers can predict the binding affinity, identify key interacting residues, and assess the stability of the this compound-HMG-CoA reductase complex. Such insights are invaluable for understanding its mechanism of action and for the rational design of novel hypolipidemic agents.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases, and HMG-CoA reductase is a well-established therapeutic target for lowering cholesterol levels. Statins, the current standard of care, are potent competitive inhibitors of this enzyme. However, the exploration of natural products as alternative or complementary therapies continues to be an area of significant interest. This compound is a polyketide that has been investigated for its biological activities. Understanding its potential inhibitory mechanism against HMG-CoA reductase at a molecular level is crucial for its development as a therapeutic agent.

In silico modeling offers a powerful and cost-effective approach to predict and analyze protein-ligand interactions. This guide details the necessary computational experiments, from protein and ligand preparation to simulation and data analysis, to thoroughly characterize the binding of this compound to the active site of HMG-CoA reductase.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound into the active site of HMG-CoA reductase.

2.1.1. Protein Preparation

-

Obtain Crystal Structure: Download the 3D crystal structure of human HMG-CoA reductase from the Protein Data Bank (PDB; e.g., PDB ID: 1DQA). This structure should ideally be in complex with a known inhibitor or substrate to identify the active site.

-

Pre-processing:

-

Remove all water molecules and heteroatoms not essential for the simulation.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate atom types and charges using a force field such as CHARMm.

-

Energy minimize the protein structure to relieve any steric clashes.

-

2.1.2. Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or sketched using molecular modeling software.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Assign appropriate partial charges to the ligand atoms.

2.1.3. Docking Simulation

-

Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in the PDB structure or by identifying the catalytic residues (e.g., residues within a 10 Å radius of the known active site).

-

Run Docking Algorithm: Use a docking program such as AutoDock Vina or GOLD to perform the docking calculations. These programs will generate a series of possible binding poses for this compound in the active site.

-

Analyze Docking Results:

-

Rank the generated poses based on their docking scores (binding energy).

-

Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein residues for the best-scoring pose.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

2.2.1. System Preparation

-

Complex Preparation: Use the best-ranked docked pose of the this compound-HMG-CoA reductase complex from the molecular docking study.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

Force Field: Apply a suitable force field (e.g., AMBER or GROMOS) to describe the interactions between atoms.

2.2.2. Simulation Protocol

-

Energy Minimization: Perform energy minimization of the entire system to remove bad contacts.

-

Equilibration:

-

Perform a short simulation with position restraints on the protein and ligand heavy atoms to allow the water molecules and ions to equilibrate around the complex (NVT ensemble).

-

Perform another short simulation with position restraints on the protein backbone to allow the side chains and solvent to equilibrate (NPT ensemble).

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. Save the coordinates at regular intervals.

2.2.3. Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between this compound and HMG-CoA reductase throughout the simulation to identify stable interactions.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the complex.

Data Presentation

Quantitative data from these simulations should be summarized in tables for clear comparison. Below are example tables populated with hypothetical data for a this compound study, alongside comparative data for a known statin inhibitor.

Table 1: Molecular Docking Results

| Ligand | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| This compound | -8.5 | LYS691, ASN755 | VAL683, LEU853, ALA856 |

| Atorvastatin | -9.2 | ARG590, SER684, LYS735 | LEU562, VAL683, LEU853 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Key Stable Hydrogen Bonds (>50% occupancy) | Estimated Binding Free Energy (MM-PBSA) (kcal/mol) |

| HMG-CoA Reductase - this compound | 1.8 ± 0.3 | 1.2 ± 0.2 | LYS691, ASN755 | -35.6 ± 4.2 |

| HMG-CoA Reductase - Atorvastatin | 1.5 ± 0.2 | 0.9 ± 0.1 | ARG590, LYS735 | -45.8 ± 3.5 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the in silico analysis of this compound binding to HMG-CoA reductase.

Logical Relationships

Methodological & Application

Total Synthesis of Decarestrictine D: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed in the total synthesis of Decarestrictine D, a ten-membered lactone known for its inhibitory activity on cholesterol biosynthesis.[1] This document outlines two distinct and notable synthetic approaches, presenting key reactions, quantitative data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to this compound

This compound is a member of a family of secondary metabolites isolated from various Penicillium species.[1] These natural products exhibit a range of biological activities, with this compound being a notable inhibitor of cholesterol biosynthesis.[1] Its unique 10-membered macrolactone structure, featuring multiple stereocenters, has made it an attractive target for total synthesis, leading to the development of elegant and efficient synthetic strategies.

Synthetic Strategies and Methodologies

Two primary total syntheses of this compound have been reported, each employing a unique strategy for the construction of the macrocyclic core and installation of the required stereochemistry.

The Pilli Synthesis (1998)

Ronaldo A. Pilli and coworkers reported the first total synthesis of this compound in 1998. Their strategy is convergent, involving the synthesis of two key fragments that are subsequently coupled and cyclized. Key reactions in this approach include the Sharpless asymmetric dihydroxylation to set a crucial stereocenter and the Yamaguchi esterification for the final macrolactonization.

Overall Synthetic Workflow (Pilli)

Caption: Convergent synthesis of this compound by Pilli.

Quantitative Data for Key Steps in the Pilli Synthesis

| Step No. | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Silylation | NaH, TBSCl, THF, 0 °C | 91 |

| 2 | Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to RT | - |

| 3 | Horner-Wadsworth-Emmons Reaction | NaH, (EtO)₂P(O)CH₂CO₂Et, THF, 0 °C | 70 |

| 4 | Sharpless Asymmetric Dihydroxylation | MsNH₂, AD-mix α, H₂O, t-BuOH | 94 |

| 5 | Silylation | Imidazole, TBSCl, DMF | 100 |

| 6 | DIBAL-H Reduction | i-Bu₂AlH, PhMe, -95 °C | - |

| 7 | Takai Reaction | CrCl₂, CHI₃, THF, 55 °C | - |

| 8 | Jones Oxidation | CrO₃, H₂SO₄, Acetone, H₂O | 53 (2 steps) |

| 9 | Reduction | LiAlH₄, THF, 15 °C to reflux | 85 |

| 10 | Silylation | TBSCl | 83 |

| 11 | Yamaguchi Esterification | DMAP, Et₃N, PhH, THF | 83 |

| 12 | Deprotection | Pyr·HF, Pyr, THF | - |

| 13 | Dess-Martin Oxidation | Dess-Martin Periodinane, CH₂Cl₂, H₂O | - |

| 14 | Nozaki-Hiyama-Kishi Reaction | CrCl₂, NiCl₂, DMF | 30 (3 steps) |

| 15 | Deprotection | HF, n-Bu₄N⁺F⁻, MeCN | 80 |

Data sourced from SynArchive's summary of the 1998 Tetrahedron Letters publication.[2]

Experimental Protocols for Key Reactions (Pilli Synthesis)

Sharpless Asymmetric Dihydroxylation:

-

To a stirred solution of the allylic alcohol in a 1:1 mixture of t-BuOH and H₂O, add AD-mix α and methanesulfonamide (MsNH₂).

-

Stir the resulting mixture vigorously at 0 °C until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature.

-

Stir for an additional hour, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the diol.

Yamaguchi Esterification (Macrolactonization):

-

To a solution of the seco-acid in anhydrous toluene, add triethylamine (Et₃N) followed by 2,4,6-trichlorobenzoyl chloride at room temperature.

-

Stir the mixture for several hours.

-

In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) in a large volume of anhydrous toluene and heat to reflux.

-

Slowly add the mixed anhydride solution to the refluxing DMAP solution via syringe pump over an extended period (e.g., 12 hours) to favor intramolecular cyclization.

-

After the addition is complete, continue to reflux for an additional hour.

-

Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the macrolactone.

The Kobayashi Synthesis (2005)

Yuichi Kobayashi and his team developed a stereoselective synthesis of this compound featuring a nickel-catalyzed coupling reaction to construct the core carbon skeleton.[3] Their approach also utilizes a Yamaguchi esterification for the final ring closure, highlighting the effectiveness of this method for forming 10-membered lactones.

Key Features of the Kobayashi Synthesis

Caption: Key reaction sequence in Kobayashi's synthesis.

Quantitative Data for Key Steps in the Kobayashi Synthesis

| Step | Reaction | Protecting Group on Seco-Acid | Yield (%) |

| Macrolactonization | Yamaguchi Esterification | Tri-MOM | 40 |

This specific yield highlights the dependence of the macrocyclization efficiency on the choice of protecting groups, as noted in the publication.[3]

Experimental Protocol for Nickel-Catalyzed Coupling (General Procedure):

-

To a solution of the cis-vinyl bromide in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon), add the trans-vinyl borate.

-

Add a palladium or nickel catalyst, such as NiCl₂(dppp), and a suitable base (e.g., K₃PO₄).

-

Heat the reaction mixture to reflux and stir until the starting materials are consumed, as monitored by TLC or GC.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired diene.

Conclusion

The total syntheses of this compound by Pilli and Kobayashi demonstrate creative and effective approaches to the construction of complex macrolactones. Key strategies include the use of powerful stereoselective reactions like the Sharpless asymmetric dihydroxylation and efficient macrocyclization methods such as the Yamaguchi esterification. These methodologies provide a solid foundation for the synthesis of this compound analogs for further investigation into their biological activities and potential as therapeutic agents. The detailed protocols and data presented herein are intended to aid researchers in the design and execution of synthetic routes to this important class of natural products.

References

Application Notes and Protocols: Extraction and Purification of Decarestrictine D from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarestrictine D, a ten-membered lactone secondary metabolite produced by Penicillium species, has garnered interest for its potential as a cholesterol biosynthesis inhibitor. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, specifically Penicillium simplicissimum. The outlined procedures cover fungal fermentation, solvent extraction, and chromatographic purification. Additionally, methods for the quantification of this compound are presented.

Introduction

Decarestrictines are a family of polyketide natural products isolated from various Penicillium species.[1] this compound, in particular, has been identified as an inhibitor of cholesterol biosynthesis. The production of this compound can be achieved through fermentation of the fungal strain Penicillium simplicissimum (strain FH-A 6090).[2] The biosynthetic pathway originates from a pentaketide precursor, with the final steps involving a notable non-enzymatic conversion of Decarestrictines A1 and A2 to this compound under acidic conditions during fermentation.[2] This document details a comprehensive methodology for the culture of P. simplicissimum, followed by the extraction and purification of this compound.

Fungal Strain and Culture

2.1. Fungal Strain:

-

Penicillium simplicissimum (strain FH-A 6090) is a known producer of this compound.[2]

2.2. Culture Media: While specific media for optimal this compound production are not extensively published, a general-purpose medium for secondary metabolite production in Penicillium species can be utilized. Potato Dextrose Broth (PDB) is a suitable choice.

Table 1: Composition of Potato Dextrose Broth (PDB)

| Component | Concentration (g/L) |

| Potato Infusion | 4.0 |

| Dextrose | 20.0 |

| Distilled Water | 1000 mL |

| Final pH | 5.6 ± 0.2 |

2.3. Fermentation Protocol:

-

Inoculum Preparation: Inoculate a loopful of P. simplicissimum spores from a PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

-

Production Culture: Inoculate a 2 L Erlenmeyer flask containing 1 L of sterile PDB with 50 mL of the seed culture.

-

Incubation: Incubate the production culture at 25-28°C for 10-14 days on a rotary shaker at 150 rpm. It is crucial to monitor the pH of the culture and maintain acidic conditions (pH < 6.0) to favor the conversion of precursors to this compound.[2]

Extraction and Purification Protocol

3.1. Extraction:

-

Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation at 5000 x g for 20 minutes.

-

Solvent Extraction:

-

Transfer the culture filtrate to a separating funnel.

-

Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.

-

Combine the organic layers and wash with a saturated NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2. Purification:

3.2.1. Silica Gel Column Chromatography (Initial Purification):

-

Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried silica-adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the concentration of ethyl acetate. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (8:2)

-

Hexane:Ethyl Acetate (7:3)

-

Hexane:Ethyl Acetate (1:1)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light or by staining with an appropriate reagent (e.g., phosphomolybdic acid).

-

Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

For higher purity, the semi-purified fractions from column chromatography can be subjected to preparative HPLC.

Table 2: Preparative HPLC Parameters

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | Dependent on sample concentration and column size |

Quantification

4.1. Analytical High-Performance Liquid Chromatography (HPLC):

The concentration of this compound in the purified fractions can be determined using analytical HPLC.

Table 3: Analytical HPLC Parameters

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |

| Gradient | 40-60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10-20 µL |

4.2. Yield Data (Hypothetical):

The following table presents hypothetical yield data at each stage of the purification process. Actual yields may vary depending on the fermentation conditions and extraction efficiency.

Table 4: Hypothetical Purification Yield of this compound

| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |

| Crude Extract | 1000 | ~5 | 100 |

| Silica Gel Chromatography Pool | 150 | ~60 | 15 |

| Preparative HPLC Purified | 50 | >95 | 5 |

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols: In Vitro Cholesterol Biosynthesis Assay Using Decarestrictine D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for maintaining the structural integrity and fluidity of mammalian cell membranes, is also a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. The biosynthesis of cholesterol is a complex multi-step process, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme and the primary target for the widely used statin drugs. However, the discovery and characterization of novel inhibitors targeting different enzymes in the cholesterol biosynthesis pathway are of significant interest for the development of new therapeutic agents with potentially different efficacy and side-effect profiles.

Decarestrictine D is a fungal metabolite isolated from Penicillium species that has been identified as an inhibitor of cholesterol biosynthesis. These application notes provide a detailed protocol for an in vitro cholesterol biosynthesis assay to characterize the inhibitory potential of this compound and similar compounds. The described methods are designed to be adaptable for both early-stage screening and detailed mechanistic studies.

Mechanism of Action of this compound

Studies on the decarestrictine family of compounds suggest that they inhibit an early step in the cholesterol biosynthesis pathway. Evidence indicates that these compounds inhibit the incorporation of acetate into cholesterol, but not the incorporation of mevalonate. This strongly suggests that the target enzyme is located prior to the formation of mevalonate, pointing towards either HMG-CoA synthase or HMG-CoA reductase as the likely molecular target. While direct enzymatic inhibition of HMG-CoA reductase has not been definitively shown for all similar compounds, the overall effect is a reduction in the de novo synthesis of cholesterol.

Key Experimental Protocols

This section outlines two primary protocols for assessing the inhibitory effect of this compound on in vitro cholesterol biosynthesis: a cell-based assay using a radiolabeled precursor and a cell-free enzymatic assay targeting HMG-CoA reductase.

Protocol 1: Cell-Based In Vitro Cholesterol Biosynthesis Assay using [¹⁴C]-Acetate

This protocol measures the de novo synthesis of cholesterol in cultured cells by quantifying the incorporation of radiolabeled acetate.

Materials:

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

This compound

-

[¹⁴C]-Sodium Acetate

-

Positive control inhibitor (e.g., Pravastatin)

-

Lysis buffer (e.g., RIPA buffer)

-

Solvents for lipid extraction (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 80:20:1 v/v/v)

-

Scintillation cocktail and scintillation counter

-

Bradford assay reagent for protein quantification

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere and grow to 80-90% confluency.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a positive control (e.g., 10 µM Pravastatin) in serum-free medium for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

-

Radiolabeling:

-

Add [¹⁴C]-Sodium Acetate to each well to a final concentration of 1-5 µCi/mL.

-

Incubate the cells for an additional 2-4 hours at 37°C.

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Extract the total lipids from the cell lysate by adding a hexane:isopropanol mixture, vortexing, and centrifuging to separate the phases.

-

Carefully collect the upper organic phase containing the lipids.

-

-

Separation and Quantification of Cholesterol:

-

Spot the extracted lipid samples onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate cholesterol from other lipids.

-

Visualize the cholesterol spot (e.g., using iodine vapor or a reference standard).

-

Scrape the silica corresponding to the cholesterol spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) for each sample to the total protein concentration of the corresponding cell lysate.

-

Calculate the percentage inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Cell-Free HMG-CoA Reductase Activity Assay

This spectrophotometric assay directly measures the activity of HMG-CoA reductase, a likely target of this compound. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[1]

Materials:

-

Purified HMG-CoA reductase enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

HMG-CoA substrate

-

NADPH

-

This compound

-

Positive control inhibitor (e.g., Pravastatin)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase enzyme in a 96-well plate or cuvettes.

-

Add varying concentrations of this compound or a positive control to the appropriate wells. Include a vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each condition.

-

Determine the percentage inhibition of HMG-CoA reductase activity for each concentration of this compound relative to the vehicle control.

-

Calculate the IC₅₀ value as described in Protocol 1.

-

Data Presentation

The quantitative data from the inhibition assays should be summarized in clear and concise tables for easy comparison.

| Compound | Assay Type | Cell Line/Enzyme | IC₅₀ (µM) |

| This compound | Cell-Based ([¹⁴C]-Acetate) | HepG2 | Experimental Value |

| Pravastatin (Control) | Cell-Based ([¹⁴C]-Acetate) | HepG2 | Known Value |

| This compound | Cell-Free (HMG-CoA Reductase) | Purified Human HMG-CoA Reductase | Experimental Value |

| Pravastatin (Control) | Cell-Free (HMG-CoA Reductase) | Purified Human HMG-CoA Reductase | Known Value |

Note: The IC₅₀ values for this compound are to be determined experimentally.

Visualizations

Cholesterol Biosynthesis Pathway and the Proposed Target of this compound

Caption: Proposed inhibition of early steps in the cholesterol biosynthesis pathway by this compound.

Experimental Workflow for the Cell-Based Cholesterol Biosynthesis Assay

Caption: Workflow for the cell-based in vitro cholesterol biosynthesis assay.

Logical Relationship of Assay Components in the HMG-CoA Reductase Assay

Caption: Principle of the cell-free HMG-CoA reductase inhibitory assay.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on cholesterol biosynthesis. The cell-based assay provides a physiologically relevant system to assess the overall impact on the pathway, while the cell-free enzymatic assay can confirm direct inhibition of a specific target like HMG-CoA reductase. By employing these methods, researchers can effectively evaluate the potential of this compound and other novel compounds as modulators of cholesterol metabolism for therapeutic development.

References

Decarestrictine D solubility in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarestrictine D is a naturally occurring polyketide and a known inhibitor of cholesterol biosynthesis. This document provides essential information regarding its solubility in common organic solvents and a detailed protocol for determining its precise solubility. Furthermore, it outlines the key signaling pathway affected by this compound, offering a visual representation to aid in understanding its mechanism of action.

Solubility of this compound

For researchers requiring precise quantitative data for specific applications, a detailed experimental protocol for determining solubility is provided below. This protocol is based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification.[1][2][3]

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | DMSO | Ethanol | Methanol | Dichloromethane |

| This compound | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble |

| Decarestrictine A1 | Soluble | Soluble | Soluble | Soluble |

Note: "Likely Soluble" is an inference based on the reported solubility of the structurally similar compound, Decarestrictine A1.

Experimental Protocol: Determination of this compound Solubility

This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent of choice using the shake-flask method and HPLC analysis.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, Ethanol, Methanol)

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column and mobile phase

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After the incubation period, visually confirm the presence of undissolved solid.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate column and mobile phase for the analysis of this compound.

-

Inject the prepared standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered saturated solution of this compound.

-

-

Quantification:

-

Determine the peak area of this compound in the chromatogram of the saturated solution.

-

Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

References

Application Note: Quantification of Decarestrictine D using Reversed-Phase HPLC

An HPLC (High-Performance Liquid Chromatography) analysis method for the quantification of Decarestrictine D is a critical tool for researchers in drug discovery and development. This document provides a detailed application note and protocol for the quantitative analysis of this compound in various sample matrices.

Introduction

This compound is a polyketide natural product that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust reversed-phase HPLC method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The separation is achieved by gradient elution using a mobile phase consisting of an aqueous component and an organic modifier. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. Quantification is based on the external standard method, where the peak area of the analyte is proportional to its concentration.

Experimental Workflow

Figure 1. Experimental workflow for the HPLC quantification of this compound.

Detailed Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (≥98%)

-

0.22 µm syringe filters

2. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Run Time | 20 minutes |

4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile).

-

Vortex and sonicate the sample to ensure complete dissolution.

-

Filter the extract through a 0.22 µm syringe filter prior to injection.

Method Validation Data (Hypothetical)

Table 1: Linearity and Range

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| 5 | 1.8 | 2.5 |

| 50 | 1.2 | 1.9 |

| 100 | 0.9 | 1.5 |

Table 3: Accuracy (Spike and Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.8 | 98.0 |

| 50 | 50.7 | 101.4 |

| 80 | 79.1 | 98.9 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.2 |

| LOQ | 0.7 |

Data Analysis

The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration = (Peak Area - y-intercept) / slope

The described HPLC method is simple, rapid, and reliable for the quantification of this compound. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine analysis in a research or quality control setting.

Preparing Stock Solutions of Decarestrictine D for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine D is a naturally occurring 10-membered lactone isolated from Penicillium species. It is a potent inhibitor of cholesterol biosynthesis, making it a valuable tool for research in metabolic pathways and as a potential therapeutic agent. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₅ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Appearance | White to off-white solid | |